molecular formula C6H2BrCl2FO2S B2819074 5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride CAS No. 1123307-06-1

5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride

Cat. No.: B2819074
CAS No.: 1123307-06-1
M. Wt: 307.94
InChI Key: GSWQETLVQGFCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrCl2FO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, chlorine, and fluorine substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.

    Biology: In the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.

    Industry: In the production of specialty chemicals and materials, including polymers and surfactants.

Safety and Hazards

5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is a hazardous compound. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this compound with care, using protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-chloro-4-fluorobenzene. This can be achieved by reacting the aromatic compound with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are used under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the bromine and chlorine substituents.

    2-Chloro-4-fluorobenzenesulfonyl chloride: Similar but lacks the bromine substituent.

    4-Bromobenzenesulfonyl chloride: Similar but lacks the chlorine and fluorine substituents.

Uniqueness

5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is unique due to the presence of three different halogen substituents on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

5-bromo-2-chloro-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-6(13(9,11)12)4(8)2-5(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWQETLVQGFCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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